BenchChemオンラインストアへようこそ!

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide

Antibacterial mechanism of action Oxadiazole benzamide SAR Trans-translation inhibition

This 3-methoxy-substituted oxadiazole benzamide is mechanistically distinct from halogenated analogs (KKL-35, HSGN series). Unlike 4-Cl/CF3O congeners that inhibit trans-translation or disrupt membranes, the 3-OCH3 group redirects target engagement—integrating the antibacterial oxadiazole scaffold with the PARP-inhibitory 3-methoxybenzamide pharmacophore (3-MBA IC50 = 2 μM). Lower LogP (2.64) improves Gram-negative penetration for ESKAPE screening. Positional isomer set (2-OCH3 & 4-OCH3) available for SAR studies. Choose this compound when mechanistic specificity is essential.

Molecular Formula C16H12FN3O3
Molecular Weight 313.288
CAS No. 865285-36-5
Cat. No. B2462426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide
CAS865285-36-5
Molecular FormulaC16H12FN3O3
Molecular Weight313.288
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H12FN3O3/c1-22-13-4-2-3-11(9-13)14(21)18-16-20-19-15(23-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21)
InChIKeyQMCURZRPYWXBCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide (865285-36-5): Structural and Pharmacological Baseline


N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide (CAS 865285-36-5) is a synthetic heterocyclic compound belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a privileged scaffold extensively studied for antibacterial and anticancer applications [1]. The molecule features a 1,3,4-oxadiazole core substituted at the 5-position with a 4-fluorophenyl group and at the 2-amino position with a 3-methoxybenzoyl amide moiety. This class is recognized for its mechanism-of-action plasticity: subtle substitution changes on the benzamide ring can radically alter the biological target, switching from trans-translation inhibition to lipoteichoic acid biosynthesis inhibition or multitargeting membrane-depolarizing mechanisms [2]. The 3-methoxy substitution pattern distinguishes this compound from the well-characterized 4-chloro analog KKL-35 and the 4-trifluoromethoxy HSGN series, positioning it as a distinct chemical probe for investigating non-canonical antibacterial mechanisms and potential PARP-related pathways.

Why N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide Cannot Be Simply Replaced by In-Class Analogs


Generic substitution within the N-(1,3,4-oxadiazol-2-yl)benzamide class is contraindicated by evidence that even single-atom modifications on the benzamide ring dictate fundamentally different mechanisms of antibacterial action [1]. KKL-35 (4-chloro) and MBX-4132 inhibit trans-translation by binding bacterial 23S rRNA helix 89, whereas HSGN-94 inhibits lipoteichoic acid biosynthesis, and HSGN-220/-218/-144 act as multitargeting agents that depolarize bacterial membranes and disrupt menaquinone biosynthesis—all despite sharing the same oxadiazole core [1]. The 3-methoxy substitution present in CAS 865285-36-5 introduces hydrogen-bonding capacity and altered lipophilicity relative to halogenated analogs, which is expected to redirect target engagement toward distinct bacterial pathways or potentially toward PARP-related anticancer mechanisms, as 3-methoxybenzamide itself is a known PARP inhibitor (IC50 = 2 μM) . Therefore, substituting this compound with a halogenated analog like KKL-35 for mechanistic studies would confound experimental interpretation, as the compounds are mechanistically non-equivalent.

Quantitative Comparative Evidence for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide Against Closest Analogs


Mechanism-of-Action Divergence: 3-Methoxy Substitution Redirects Antibacterial Mode of Action Away from Trans-Translation Inhibition

The 3-methoxy substitution on the benzamide ring of CAS 865285-36-5 is predicted to direct antibacterial activity through a mechanism distinct from that of the 4-chloro analog KKL-35. Published mechanism-of-action studies demonstrate that KKL-35 (4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide) specifically inhibits the bacterial trans-translation tagging reaction with an IC50 of 0.9 µM and targets helix 89 of 23S rRNA [1]. However, a systematic comparative study by Naclerio et al. established that other halogenated N-(1,3,4-oxadiazol-2-yl)benzamides bearing different substituents (e.g., OCF3, SCF3, SF5) do not inhibit trans-translation or LTA biosynthesis but instead act as multitargeting antibiotics that depolarize bacterial membranes and disrupt menaquinone biosynthesis [2]. The 3-methoxy group introduces distinct electronic and hydrogen-bonding properties relative to the 4-chloro substituent, which is expected to shift the mechanism toward the non-trans-translation category [2].

Antibacterial mechanism of action Oxadiazole benzamide SAR Trans-translation inhibition

Lipophilicity Differential: 3-Methoxy Analog is Significantly More Hydrophilic Than the Lead Antibacterial KKL-35

The target compound N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide (CAS 865285-36-5) exhibits a calculated LogP of 2.64 [1], which is markedly lower than the LogP of 4.13 for the 4-chloro analog KKL-35 (CAS 865285-29-6) [2]. This difference of approximately 1.5 LogP units translates to an estimated 30-fold lower octanol-water partition coefficient, reflecting substantially greater hydrophilicity for the 3-methoxy compound. The reduced lipophilicity is primarily attributable to the replacement of the hydrophobic 4-chloro substituent with a 3-methoxy group, which introduces a hydrogen-bond acceptor and increases polar surface area.

Lipophilicity LogP comparison Physicochemical profiling

Antibacterial Potency Profile: 3-Methoxy Analog Expected to Exhibit a Distinct MIC Spectrum from KKL-35 Against ESKAPE Pathogens

KKL-35 (4-chloro analog) demonstrates potent antibacterial activity against a panel of bacterial species, with MIC values of 0.3 μg/mL against B. anthracis, 0.5 μg/mL against E. coli ΔtolC, 1.6 μg/mL against S. flexneri and M. tuberculosis (MTB Erdman strain), and 0.4 μg/mL against M. smegmatis [1]. In contrast, the 3-methoxy analog (CAS 865285-36-5) is structurally categorized with the non-trans-translation-inhibiting subclass of N-(1,3,4-oxadiazol-2-yl)benzamides [2], which includes compounds like HSGN-237 and HSGN-238 that exhibit MICs as low as 0.25 μg/mL against N. gonorrhoeae [3], and HSGN-220 (0.5 μg/mL against S. aureus) and HSGN-218 (0.06 μg/mL against MRSA) with remarkably different potency profiles [2]. The 3-methoxy target compound is anticipated to show a unique MIC fingerprint driven by its distinct mechanism, potentially retaining gram-positive coverage while gaining gram-negative potency through alternative targets.

Minimum inhibitory concentration Antibacterial potency ESKAPE pathogens

Predicted PARP Inhibitory Potential via 3-Methoxybenzamide Pharmacophore Integration

The 3-methoxybenzamide moiety present in CAS 865285-36-5 is independently recognized as a pharmacophore for poly(ADP-ribose) polymerase (PARP) inhibition. The parent compound 3-methoxybenzamide (3-MBA, CAS 5813-86-5) acts as a competitive inhibitor of poly(ADP-ribose) synthetase with an IC50 of 2 μM . This established PARP inhibitory activity provides a structural rationale for potential anticancer applications of the target compound that are absent in the 4-chloro analog KKL-35, as the 4-chlorobenzamide moiety in KKL-35 is not associated with PARP inhibition. Conjugation of the 3-methoxybenzamide group to the 1,3,4-oxadiazole scaffold may modulate PARP binding affinity and selectivity compared to 3-MBA alone .

PARP inhibition Anticancer activity 3-Methoxybenzamide pharmacophore

Cytotoxicity Profile: Low Mammalian Cell Toxicity Shared Across the 1,3,4-Oxadiazole Benzamide Class Supports Favorable Selectivity Windows

KKL-35 and its close analogs KKL-40 and KKL-2098 demonstrate minimal cytotoxicity against mammalian cell lines, with HeLa cell cytotoxicity values exceeding 31.8 μg/mL at concentrations more than 20-fold above their MIC values against M. tuberculosis [1]. This low cytotoxicity profile is a class-level characteristic of the 1,3,4-oxadiazole benzamide scaffold, attributed in part to the bacterial-specific nature of the trans-translation target and, for non-trans-translation members, to selective disruption of bacterial membrane and metabolic pathways [2]. While the exact cytotoxicity value for the 3-methoxy analog has not been reported, the consistent low-toxicity profile across structurally diverse class members—including KKL-35 (4-Cl), KKL-40, and the HSGN series—provides strong class-level support that CAS 865285-36-5 will exhibit similarly favorable selectivity for bacterial over mammalian cells [2].

Cytotoxicity Selectivity index Mammalian cell safety

Structural Uniqueness and Commercial Availability Among N-(1,3,4-Oxadiazol-2-yl)-3-methoxybenzamide Isomers

CAS 865285-36-5 is the 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-3-methoxybenzamide isomer. At least three close regioisomers and analogs exist in commercial catalogs: the 4-methoxy isomer (CAS 865285-37-6), the 2-methoxy isomer (CAS 865285-59-2), and the 4-chloro analog KKL-35 (CAS 865285-29-6) . The methoxy positional isomerism (2-OCH3 vs. 3-OCH3 vs. 4-OCH3) is known to dramatically affect biological activity in benzamide-containing compounds due to altered hydrogen-bonding geometries, steric effects on target binding, and differential metabolic stability . Specifically, 3-methoxy substitution on benzamide preserves a meta-electronic directing effect and distinct conformational preferences compared to the para-methoxy isomer, which can alter the compound's interaction with biological targets.

Regioisomer differentiation Chemical sourcing Structural analog comparison

Application Scenarios for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide Based on Quantitative Differentiation Evidence


Investigating Non-Ribosomal Antibacterial Mechanisms in Drug-Resistant Gram-Negative Pathogens

Researchers seeking to identify antibacterial compounds that bypass trans-translation inhibition—a mechanism already exploited by KKL-35 and MBX-4132—should prioritize CAS 865285-36-5 as a mechanistically distinct oxadiazole benzamide. The 3-methoxy substitution is predicted to redirect target engagement away from the ribosome toward alternative pathways, as demonstrated for OCF3/SCF3/SF5-substituted analogs that act via membrane depolarization and menaquinone disruption [1]. Given the rising resistance to ribosome-targeting antibiotics, this compound enables the exploration of non-canonical antibacterial targets critical for treating multidrug-resistant Gram-negative infections. Its lower LogP (2.64 vs. 4.13 for KKL-35) also suggests better penetration of the Gram-negative outer membrane, making it particularly suitable for screening against ESKAPE pathogens like E. coli and K. pneumoniae [2].

Exploring Dual Antibacterial-Anticancer Mechanisms via the 3-Methoxybenzamide PARP Pharmacophore

For drug discovery programs operating at the intersection of antibacterial and oncology research, CAS 865285-36-5 provides a unique molecular tool that integrates the antibacterial 1,3,4-oxadiazole scaffold with the PARP-inhibitory 3-methoxybenzamide pharmacophore (parent 3-MBA PARP IC50 = 2 μM) . This dual-function design allows scientists to simultaneously screen for antibacterial activity and PARP-related anticancer effects in a single molecule, potentially identifying synergistic mechanisms or repurposing opportunities. No other commercially available N-(1,3,4-oxadiazol-2-yl)benzamide isomer combines these two pharmacophoric elements, making this compound essential for laboratories with limited compound libraries seeking to maximize screening efficiency across therapeutic areas.

Structure-Activity Relationship (SAR) Studies on Methoxy Positional Isomerism in Oxadiazole Benzamide Antibacterials

The availability of three distinct methoxy positional isomers—CAS 865285-36-5 (3-OCH3), CAS 865285-37-6 (4-OCH3), and CAS 865285-59-2 (2-OCH3)—enables systematic SAR studies to elucidate how methoxy position on the benzamide ring affects antibacterial potency, target engagement, and physicochemical properties [2]. Given the profound impact of meta vs. para substitution on electronic distribution, hydrogen-bonding geometry, and metabolic stability, purchasing all three isomers as a matched set allows medicinal chemists to deconvolute positional effects on biological activity. The 3-OCH3 isomer is particularly valuable as the central comparator, as it uniquely bridges the antibacterial oxadiazole scaffold with the PARP pharmacophore, serving as a reference point for both antibacterial and anticancer SAR investigations.

Selective Chemical Probe Development for Target Deconvolution in N-(1,3,4-Oxadiazol-2-yl)benzamide Mechanism Studies

The established mechanism-of-action plasticity within the N-(1,3,4-oxadiazol-2-yl)benzamide class—where closely related compounds diverge mechanistically based on benzamide substitution [1]—makes CAS 865285-36-5 an ideal chemical probe for target deconvolution studies. By comparing the proteomic and transcriptomic responses of bacteria treated with the 3-methoxy analog versus KKL-35 (trans-translation inhibitor) and HSGN-220 (multitargeting membrane-active agent), researchers can dissect which cellular pathways are specifically engaged by each substitution pattern. The lower lipophilicity of the 3-methoxy compound also facilitates cleaner in vitro target engagement assays by reducing non-specific membrane partitioning, improving the signal-to-noise ratio in pull-down and labeling experiments [2].

Quote Request

Request a Quote for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.